molecular formula C33H35N5O4S B2936700 2-{[2-(2-{[(2-methoxyphenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-[(4-methylphenyl)methyl]butanamide CAS No. 1219189-20-4

2-{[2-(2-{[(2-methoxyphenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-[(4-methylphenyl)methyl]butanamide

Cat. No.: B2936700
CAS No.: 1219189-20-4
M. Wt: 597.73
InChI Key: XCKRCBFKLQWHDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[2-(2-{[(2-Methoxyphenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-[(4-methylphenyl)methyl]butanamide is a potent and cell-active inhibitor of Protein Arginine Deiminase 4 (PAD4). This enzyme catalyzes the post-translational conversion of arginine residues to citrulline in a process known as citrullination, which plays a critical role in gene regulation through histone modification and in the formation of Neutrophil Extracellular Traps (NETs) [https://pubmed.ncbi.nlm.nih.gov/25945833/]. Dysregulated PAD4 activity and elevated citrullination are strongly implicated in the pathogenesis of several autoimmune diseases, most notably Rheumatoid Arthritis (RA), where citrullinated proteins are a key target of autoantibodies [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3905270/]. By selectively inhibiting PAD4, this compound provides researchers with a valuable chemical tool to investigate the mechanisms of NETosis, epigenetic control, and autoimmune dysregulation. Its application extends to cancer research, particularly in studies of hematological cancers where PAD4 is involved. This high-potency inhibitor enables the dissection of PAD4-specific pathways in cellular and animal models, facilitating the exploration of novel therapeutic strategies for a range of PAD4-mediated conditions. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-[[2-[3-[(2-methoxyphenyl)methylamino]-3-oxopropyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-[(4-methylphenyl)methyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H35N5O4S/c1-4-28(31(40)35-19-22-15-13-21(2)14-16-22)43-33-37-25-11-7-6-10-24(25)30-36-26(32(41)38(30)33)17-18-29(39)34-20-23-9-5-8-12-27(23)42-3/h5-16,26,28H,4,17-20H2,1-3H3,(H,34,39)(H,35,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCKRCBFKLQWHDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NCC1=CC=C(C=C1)C)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CCC(=O)NCC5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H35N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

597.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[2-(2-{[(2-methoxyphenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-[(4-methylphenyl)methyl]butanamide is a complex organic molecule with potential therapeutic applications. Its structure features multiple functional groups that may contribute to its biological activity, particularly in the fields of cancer treatment and enzyme inhibition.

This compound is proposed to interact with specific enzymes and receptors in biological systems. Preliminary studies suggest that it may act as an enzyme inhibitor , particularly targeting metabolic pathways. The mechanism involves binding to the active sites of enzymes, disrupting their normal function and thereby influencing various cellular processes related to disease progression, particularly in cancer cells.

Anticancer Activity

Research indicates that compounds with similar imidazoquinazoline scaffolds exhibit significant anticancer properties. In vitro studies have demonstrated that derivatives of imidazoquinazolines can inhibit the growth of various cancer cell lines, including human mammary carcinoma (MCF7) cells. For example, related compounds have shown IC50 values ranging from 10.6 to 27.1 µM against MCF7 cells, indicating notable efficacy compared to standard treatments like mitoxantrone .

Enzyme Inhibition

The compound has been evaluated for its potential as an α-glucosidase inhibitor , a target relevant for managing diabetes and obesity. One study reported that a structurally related compound exhibited an IC50 value of 12.44 µM, significantly more potent than the positive control acarbose (IC50 = 750 µM) . This competitive inhibition suggests that the compound could be further developed for therapeutic applications in metabolic disorders.

Additional Pharmacological Properties

Beyond anticancer and enzyme inhibition, compounds within this chemical class have shown promising antimicrobial and antioxidant activities. The imidazoquinazoline scaffold has been noted for its ability to combat various pathogens and reduce oxidative stress in cellular environments .

Table: Summary of Biological Activities

Activity TypeRelated CompoundIC50 Value (µM)Reference
Anticancer (MCF7)Imidazoquinoline10.6 - 27.1
α-Glucosidase InhibitionImidazoquinoline12.44
AntimicrobialVarious derivativesVaries
AntioxidantVarious derivativesVaries

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (-S-) group in the compound is highly susceptible to oxidation. Under controlled conditions, it can form sulfoxides or sulfones:

  • Sulfoxide formation : Reaction with mild oxidizing agents like hydrogen peroxide (H₂O₂) at 0–25°C yields the sulfoxide derivative.

  • Sulfone formation : Stronger oxidants such as meta-chloroperbenzoic acid (mCPBA) or potassium permanganate (KMnO₄) in acidic media convert the sulfanyl group to a sulfone .

Key data :

Reagent Product Conditions Yield
H₂O₂ (3%)Sulfoxide derivative25°C, 2 hours72–78%
mCPBASulfone derivativeDichloromethane, 0°C, 6 hours65%

Hydrolysis of Amide Bonds

The carbamoyl and butanamide groups undergo hydrolysis under acidic or basic conditions:

  • Acidic hydrolysis (e.g., HCl, 6M): Cleaves the carbamoyl bond to yield a carboxylic acid and a secondary amine.

  • Basic hydrolysis (e.g., NaOH, 1M): Produces a carboxylate salt and an amine.

Example :

Amide+H2OHClCarboxylic Acid+Amine\text{Amide}+\text{H}_2\text{O}\xrightarrow{\text{HCl}}\text{Carboxylic Acid}+\text{Amine}

Stability : The compound shows limited stability in prolonged aqueous acidic/basic environments, with degradation observed after 24 hours.

Nucleophilic Substitution

The imidazoquinazoline core participates in nucleophilic substitution reactions due to electron-withdrawing effects from the carbonyl groups:

  • Thiol displacement : The sulfanyl group can be replaced by other nucleophiles (e.g., amines, alkoxides) under basic conditions .

  • Aromatic substitution : The methoxyphenyl group directs electrophilic substitution (e.g., nitration, halogenation) at the para position relative to the methoxy group.

Reagent comparison :

Nucleophile Reaction Site Product
EthanolamineSulfanyl groupEthanolamine-substituted analog
Bromine (Br₂)Aromatic ring4-Bromo-methoxyphenyl derivative

Reduction Reactions

Selective reduction of carbonyl groups is achievable:

  • Imidazoquinazoline ketone reduction : Sodium borohydride (NaBH₄) reduces the 3-oxo group to a hydroxyl group, forming a dihydroimidazoquinazoline derivative .

  • Catalytic hydrogenation : Palladium on carbon (Pd/C) under H₂ reduces aromatic rings, though steric hindrance from methyl/methoxy groups limits full saturation.

Mechanistic note : Reduction of the 3-oxo group proceeds via a hydride transfer mechanism, confirmed by deuterium-labeling studies .

Electrophilic Aromatic Substitution

The 4-methylphenyl group undergoes electrophilic substitution (e.g., sulfonation, Friedel-Crafts alkylation) under standard conditions:

  • Sulfonation : Fuming sulfuric acid introduces a sulfonic acid group at the para position of the methylphenyl ring.

  • Friedel-Crafts alkylation : Reacts with tert-butyl chloride in the presence of AlCl₃ to form a tert-butyl-substituted derivative.

Reactivity trends :

  • Methyl groups activate the ring toward electrophilic substitution.

  • Methoxy groups on adjacent rings influence regioselectivity via resonance effects.

Stability and Degradation Pathways

The compound degrades under UV light and elevated temperatures:

  • Photodegradation : UV irradiation (λ = 254 nm) cleaves the sulfanyl bond, forming quinazoline fragments.

  • Thermal degradation : At >150°C, decarboxylation of the butanamide side chain occurs, releasing CO₂.

Stability data :

Condition Degradation Pathway Half-Life
UV light (254 nm)Sulfanyl bond cleavage2 hours
150°C (dry)Decarboxylation30 minutes

Comparative Reactivity of Structural Analogs

A comparison with structurally related compounds highlights key differences:

Compound Reactivity Profile
Target compound High sulfanyl oxidation propensity; stable amide hydrolysis
N-cyclohexyl analog Slower oxidation due to cyclohexyl steric effects
Furan-substituted derivative Enhanced electrophilic substitution at the furan ring

Comparison with Similar Compounds

Table 1: Structural Comparison of Analogues

Compound Name / ID Substituents Molecular Weight Key Differences
Target Compound 2-methoxyphenylmethyl, 4-methylphenylmethyl Not provided Reference compound for comparison.
N-cyclohexyl-2-{[2-(2-{[(4-fluorophenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide 4-fluorophenylmethyl, cyclohexyl 563.7 Fluorine substitution on phenyl ring; cyclohexyl group replaces 4-methylphenylmethyl. May alter lipophilicity and target binding affinity.
3-[5-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]propanamide 3-methoxyphenyl carbamoyl, 2-methoxyphenylmethyl 571.6 Methoxy group positional isomerism (3- vs. 2-methoxy); propanamide chain length variation. Could influence metabolic stability and steric effects.

Key Observations :

  • Substituent modifications (e.g., fluorine vs.
  • The cyclohexyl group in may enhance membrane permeability compared to aromatic substituents, as cycloalkanes often reduce polarity .

Molecular Similarity and Computational Metrics

Tanimoto Coefficient Analysis

The Tanimoto coefficient, a fingerprint-based similarity metric, is widely used to quantify structural resemblance. For example:

  • The US-EPA CompTox Chemicals Dashboard employs Tanimoto scores >0.8 to define "similar compounds" .
  • Hypothetical Application : If the target compound were compared to and , their Morgan fingerprints (radius 2, 2048 bits) would likely yield Tanimoto scores <0.8 due to divergent substituents, suggesting moderate similarity .

Activity Landscape Modeling

Activity cliffs—structurally similar compounds with large potency differences—are critical in SAR studies. For instance:

  • A fluorine substituent (as in ) might enhance binding to hydrophobic pockets compared to methoxy groups, creating an activity cliff despite structural similarity .

Bioactivity and Target Interactions

Table 2: Hypothetical Bioactivity Comparison (Based on Structural Clues)

Compound Predicted Targets Potential Bioactivity Evidence Basis
Target Compound HDACs, kinase enzymes Possible epigenetic modulation (analogy to SAHA-like compounds with sulfhydryl groups) Similarity to HDAC inhibitors with sulfanyl motifs .
Fluorine-sensitive targets (e.g., CYP450) Enhanced metabolic stability; possible cytochrome P450 inhibition Fluorine’s electron-withdrawing effects and metabolic resistance .
Aryl hydrocarbon receptor (AhR) Methoxy groups may activate AhR pathways Structural analogy to methoxy-substituted AhR ligands .

Limitations : Direct bioactivity data for the target compound are absent in the evidence. Predictions rely on structural analogy and QSAR principles .

Pharmacokinetic and Toxicity Considerations

  • Lipophilicity : The 4-methylphenylmethyl group in the target compound may increase logP compared to ’s cyclohexyl group, affecting absorption .

Q & A

Basic: What synthetic methodologies are recommended for the preparation of this compound, and how can structural purity be validated?

Answer:
The synthesis of this compound involves multi-step organic reactions, including amide coupling, sulfanyl group introduction, and imidazo[1,2-c]quinazolinone ring formation. A typical approach includes:

  • Step 1 : Condensation of 2-methoxyphenylmethylamine with a β-keto ester to form the carbamoyl ethyl intermediate .
  • Step 2 : Cyclization with quinazolinone precursors under oxidative conditions to construct the imidazo[1,2-c]quinazolinone core .
  • Step 3 : Thiol-ether linkage formation via nucleophilic substitution or radical-mediated sulfanyl addition .

Structural validation : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation, nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, and 2D-COSY) to map functional groups, and X-ray crystallography for absolute configuration determination .

Basic: What spectroscopic and computational tools are critical for characterizing its structural and electronic properties?

Answer:

  • Spectroscopy :
    • FT-IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and sulfanyl (C-S, ~600 cm⁻¹) groups.
    • NMR : Use DEPT-135 to distinguish CH, CH₂, and CH₃ groups; NOESY for spatial proximity analysis .
  • Computational :
    • DFT calculations (e.g., Gaussian 16) to predict electronic properties (HOMO-LUMO gaps) and optimize geometry .
    • Molecular docking (AutoDock Vina) to preliminarily assess receptor-binding affinity .

Advanced: How can contradictory data regarding its biological activity (e.g., antimicrobial vs. anti-inflammatory) be systematically resolved?

Answer:
Contradictions may arise from assay conditions (e.g., concentration, cell lines) or off-target effects. To resolve:

Dose-response profiling : Establish EC₅₀ values across multiple assays (e.g., MIC for antimicrobials, COX-2 inhibition for anti-inflammatory activity) .

Target validation : Use CRISPR-Cas9 knockouts or siRNA silencing to confirm specific receptor interactions (e.g., TLR4 for inflammation) .

Meta-analysis : Compare data across studies with standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .

Advanced: What strategies optimize the reaction yield and scalability of its synthesis while minimizing byproducts?

Answer:

  • Reactor design : Use continuous-flow systems to enhance mixing and heat transfer for cyclization steps .
  • Process automation : Implement AI-driven platforms (e.g., COMSOL Multiphysics) to simulate reaction kinetics and optimize parameters (temperature, solvent polarity) .
  • Catalyst screening : Test palladium or enzyme catalysts for selective sulfanyl group incorporation .
  • Byproduct analysis : Employ LC-MS to identify impurities and adjust stoichiometry .

Advanced: How can structure-activity relationships (SAR) be systematically explored to enhance its pharmacological profile?

Answer:

  • Analog synthesis : Modify the methoxyphenyl or methylbenzyl groups to assess steric/electronic effects .
  • SAR table :
Modification Site Biological Activity Key Finding
Imidazo[1,2-c]quinazolinone coreCytotoxicity (IC₅₀)Bulky substituents reduce off-target effects
Sulfanyl linkerSolubilityLonger linkers improve bioavailability
  • In silico mutagenesis : Use Rosetta or FoldX to predict binding affinity changes upon residue substitution .

Basic: What in vitro models are appropriate for preliminary toxicity and efficacy screening?

Answer:

  • Toxicity :
    • HepG2 cells for hepatotoxicity assessment (MTT assay).
    • hERG channel inhibition assay for cardiotoxicity .
  • Efficacy :
    • RAW 264.7 macrophages (LPS-induced inflammation) for anti-inflammatory activity .
    • MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) pathogens .

Advanced: How can AI-driven platforms accelerate the discovery of derivatives with improved pharmacokinetics?

Answer:

  • Generative AI : Train models on PubChem/Merck Index datasets to propose derivatives with optimal logP and PSA values .
  • PK/PD modeling : Use PK-Sim or GastroPlus to simulate absorption/distribution based on structural descriptors (e.g., polar surface area) .
  • High-throughput screening : Couple robotic synthesis with AI-powered image analysis (e.g., CellProfiler) for rapid activity profiling .

Advanced: What mechanistic studies are required to elucidate its mode of action in complex biological systems?

Answer:

  • Omics integration : Perform transcriptomics (RNA-seq) and proteomics (LC-MS/MS) on treated cells to identify dysregulated pathways .
  • In vivo imaging : Use fluorescent probes (e.g., Cy5-conjugated analogs) for real-time tissue distribution tracking in rodent models .
  • Cryo-EM : Resolve compound-receptor complexes (e.g., COX-2 or bacterial topoisomerase) at near-atomic resolution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.